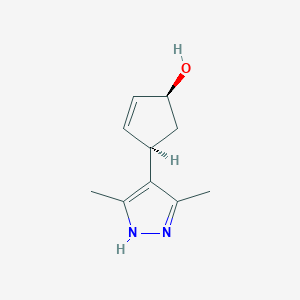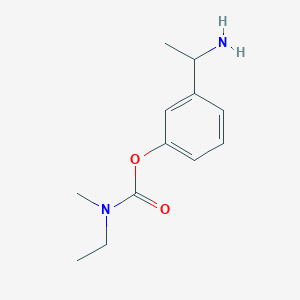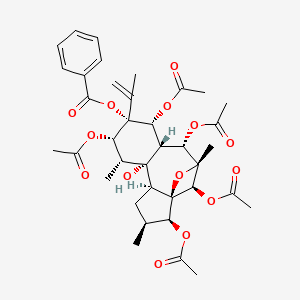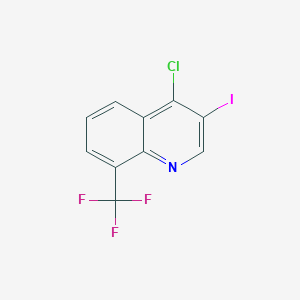![molecular formula C28H34N4O2 B13441142 N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide is a complex organic compound with a molecular formula of C28H34N4O2 and a molecular weight of 458.6 g/mol. This compound is derived from (1R)-(+)-α-Pinene and is used in various chemical reactions, including hydroboration and reduction of ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide involves multiple steps. One of the key steps is the hydroboration reaction using (1R)-(+)-α-Pinene as a starting material. The reaction conditions typically involve the use of boron reagents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroboration reactions followed by purification steps to isolate the final product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The detailed molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide include:
1,1-Dimethylcyclohexane: A simpler cycloalkane with similar structural features.
Benzimidazoles: Compounds with a benzene ring fused to an imidazole ring, sharing some structural similarities.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H34N4O2 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
N-[(1S,3S)-2,2-dimethyl-3-[[5-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazol-3-yl]methyl]cyclobutyl]benzamide |
InChI |
InChI=1S/C28H34N4O2/c1-28(2)22(18-26(28)29-27(33)21-9-5-3-6-10-21)17-23-19-25(34-30-23)20-31-13-15-32(16-14-31)24-11-7-4-8-12-24/h3-12,19,22,26H,13-18,20H2,1-2H3,(H,29,33)/t22-,26+/m1/s1 |
Clave InChI |
AKCWAWJJYORRAM-GJZUVCINSA-N |
SMILES isomérico |
CC1([C@@H](C[C@@H]1NC(=O)C2=CC=CC=C2)CC3=NOC(=C3)CN4CCN(CC4)C5=CC=CC=C5)C |
SMILES canónico |
CC1(C(CC1NC(=O)C2=CC=CC=C2)CC3=NOC(=C3)CN4CCN(CC4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)

![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)



![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)




